3-Acetyl-5-(trifluoromethyl)benzoic acid 3-Acetyl-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19887600
InChI: InChI=1S/C10H7F3O3/c1-5(14)6-2-7(9(15)16)4-8(3-6)10(11,12)13/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C10H7F3O3
Molecular Weight: 232.16 g/mol

3-Acetyl-5-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC19887600

Molecular Formula: C10H7F3O3

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-5-(trifluoromethyl)benzoic acid -

Specification

Molecular Formula C10H7F3O3
Molecular Weight 232.16 g/mol
IUPAC Name 3-acetyl-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C10H7F3O3/c1-5(14)6-2-7(9(15)16)4-8(3-6)10(11,12)13/h2-4H,1H3,(H,15,16)
Standard InChI Key HTMIYGCOUXEZTM-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Acetyl-5-(trifluoromethyl)benzoic acid (C₁₀H₇F₃O₃) consists of a benzoic acid backbone substituted with a trifluoromethyl group at the 5-position and an acetyl (-COCH₃) group at the 3-position. The electron-withdrawing nature of the -CF₃ group enhances the acidity of the carboxylic acid moiety (pKa ≈ 2.5–3.0), while the acetyl group introduces steric and electronic effects that influence reactivity .

Spectroscopic Characterization

Key spectroscopic data for analogous compounds suggest the following features:

  • ¹H NMR: A singlet for the -CF₃ group (δ ≈ 4.1–4.3 ppm) and a downfield-shifted proton resonance for the acetyl group (δ ≈ 2.6 ppm) .

  • ¹³C NMR: Signals for the carbonyl carbons (≈170 ppm for -COOH and ≈200 ppm for -COCH₃) and the -CF₃ carbon (≈120 ppm, quartet due to J-C-F coupling) .

  • IR Spectroscopy: Strong absorptions at ≈1700 cm⁻¹ (C=O stretch) and ≈1150 cm⁻¹ (C-F stretch) .

Synthetic Methodologies

Grignard Reaction-Based Synthesis

The patent US6489507B1 outlines a scalable synthesis for 3,5-bis(trifluoromethyl)benzoic acid via a Grignard reagent intermediate . Adapting this method for 3-acetyl-5-(trifluoromethyl)benzoic acid would involve:

  • Bromination: Introducing a bromine atom at the 3-position of 5-(trifluoromethyl)benzene.

  • Grignard Formation: Reacting 3-bromo-5-(trifluoromethyl)benzene with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

  • Acetylation: Quenching the Grignard reagent with acetyl chloride to install the acetyl group.

  • Carboxylation: Treating the intermediate with CO₂ under pressure (20–25 psi) to introduce the carboxylic acid group .

Table 1: Optimized Reaction Conditions for Grignard Carboxylation

ParameterValue
SolventTetrahydrofuran (THF)
Temperature0–25°C
CO₂ Pressure20–25 psi
Reaction Time1–3 hours
Yield76–78% (theoretical)

Alternative Pathways

The synthesis of UTX-121 derivatives, as described in Chem. Pharm. Bull., employs NaH-mediated alkylation and acid-catalyzed cyclization . Similar strategies could be leveraged to introduce the acetyl group via nucleophilic substitution or Friedel-Crafts acylation.

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar aprotic solvents (e.g., THF, DMF) but limited solubility in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis of the acetyl group under strongly acidic or basic conditions .

Thermal Properties

  • Melting Point: Estimated 150–160°C (based on analogs) .

  • Thermal Decomposition: Begins at ≈250°C, releasing CO₂ and HF .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

3,5-Bis(trifluoromethyl)benzoic acid is a key intermediate in neurokinin-1 receptor antagonists . The acetyl variant may serve as a precursor for:

  • Protease Inhibitors: Modulating matrix metalloproteinase (MMP) activity, as seen in UTX-121 derivatives .

  • Anti-inflammatory Agents: Structural similarities to celecoxib suggest potential COX-2 inhibition .

Material Science

The -CF₃ group enhances thermal stability and hydrophobicity, making this compound suitable for:

  • Polymer Additives: Improving flame retardancy.

  • Liquid Crystals: Adjusting dielectric anisotropy .

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